4-Chloro-2-methoxyphenyl Isothiocyanate
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Overview
Description
4-Chloro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6ClNOS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 4-chloro-2-methoxyaniline with thiophosgene. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of thiophosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles like amines to form thioureas.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Reagents include dienes or alkynes, and the reactions are often catalyzed by transition metals.
Hydrolysis: Requires aqueous conditions, often under acidic or basic catalysis.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Result from cycloaddition reactions.
Amines: Produced from hydrolysis reactions.
Scientific Research Applications
4-Chloro-2-methoxyphenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxyphenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites in biological molecules, such as amino groups in proteins. This reactivity can lead to the modification of protein function and structure, which is the basis for its biological activities.
Comparison with Similar Compounds
4-Methoxyphenyl Isothiocyanate: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorophenyl Isothiocyanate: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxyphenyl Isothiocyanate: Lacks the chlorine substituent, resulting in different electronic properties.
Uniqueness: 4-Chloro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both chlorine and methoxy substituents, which influence its reactivity and solubility. The chlorine atom increases its electrophilicity, while the methoxy group enhances its solubility in organic solvents, making it a versatile compound in organic synthesis and biological applications.
Properties
Molecular Formula |
C8H6ClNOS |
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Molecular Weight |
199.66 g/mol |
IUPAC Name |
4-chloro-1-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-4-6(9)2-3-7(8)10-5-12/h2-4H,1H3 |
InChI Key |
ZFMDLZNVYVGUIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N=C=S |
Origin of Product |
United States |
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